2-(4-amino-5-methyl-2-phenylthieno[2,3-d]pyrimidin-6-yl)-4(3H)-quinazolinone
Description
The compound 2-(4-amino-5-methyl-2-phenylthieno[2,3-d]pyrimidin-6-yl)-4(3H)-quinazolinone is a hybrid heterocyclic molecule featuring a 4(3H)-quinazolinone core fused with a thieno[2,3-d]pyrimidine moiety. Quinazolinones are renowned for their broad pharmacological activities, including antitumor, antimicrobial, and antileishmanial properties .
This article provides a comparative analysis of this compound with structurally and functionally related derivatives, focusing on synthesis, structure-activity relationships (SAR), biological activities, and physicochemical properties.
Properties
Molecular Formula |
C21H15N5OS |
|---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
2-(4-amino-5-methyl-2-phenylthieno[2,3-d]pyrimidin-6-yl)-3H-quinazolin-4-one |
InChI |
InChI=1S/C21H15N5OS/c1-11-15-17(22)24-18(12-7-3-2-4-8-12)26-21(15)28-16(11)19-23-14-10-6-5-9-13(14)20(27)25-19/h2-10H,1H3,(H2,22,24,26)(H,23,25,27) |
InChI Key |
LGCTWFMYYOJLGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=NC(=NC(=C12)N)C3=CC=CC=C3)C4=NC5=CC=CC=C5C(=O)N4 |
Origin of Product |
United States |
Biological Activity
The compound 2-(4-amino-5-methyl-2-phenylthieno[2,3-d]pyrimidin-6-yl)-4(3H)-quinazolinone is a novel heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews the available literature on its biological properties, focusing on its cytotoxicity, antiproliferative effects, and other pharmacological activities.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 385.44 g/mol. Its structure features a quinazolinone core fused with a thienopyrimidine moiety, which is known to influence its biological activity significantly.
Anticancer Activity
Recent studies have highlighted the anticancer potential of derivatives related to quinazolinones and thienopyrimidines. The compound has been tested against several cancer cell lines, demonstrating significant cytotoxic effects.
In Vitro Studies
- Cytotoxicity Assays : The compound was evaluated using the MTT assay against various human cancer cell lines including MCF-7 (breast cancer), HT-29 (colon cancer), and K562 (leukemia). Results indicated that it exhibits dose-dependent cytotoxicity with IC50 values ranging from 10 µM to 12 µM across different cell lines .
- Mechanism of Action : The compound appears to inhibit key signaling pathways involved in tumor growth. It has been shown to affect the vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF) receptors, which are critical in angiogenesis and tumor proliferation .
Antimicrobial Activity
The compound has also been studied for its antimicrobial properties . Derivatives of quinazolinones have shown effectiveness against various bacterial and fungal strains.
Antibacterial and Antifungal Effects
- Minimum Inhibitory Concentration (MIC) : Some derivatives exhibited antibacterial activity against Staphylococcus aureus with MIC values as low as 16 µg/mL, while antifungal activity was noted against Aspergillus niger at MIC values of 32 µg/mL .
- Broader Spectrum : The structural modifications in the thienopyrimidine ring enhance the antimicrobial efficacy, making it a promising candidate for further development in treating infections caused by resistant strains .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- The presence of the thieno[2,3-d]pyrimidine moiety is crucial for enhancing anticancer properties.
- Substituents at various positions on the quinazolinone core significantly influence both cytotoxicity and antimicrobial activity.
Case Studies
Several studies have reported on the synthesis and evaluation of this compound:
- A study synthesized multiple derivatives and assessed their biological activities, concluding that certain modifications led to improved potency against cancer cell lines and bacterial strains .
- Another investigation focused on the pharmacokinetic profiles of these compounds, suggesting favorable absorption and distribution characteristics that support their potential therapeutic use .
Scientific Research Applications
2-(4-amino-5-methyl-2-phenylthieno[2,3-d]pyrimidin-6-yl)-4(3H)-quinazolinone is a chemical compound with the molecular formula C21H15N5OS and a molecular weight of 385.4417 . It has CAS number 523992-18-9 and CBNumber CB22034834 .
While the search results do not offer specific applications of this compound, they do provide information on related compounds and their applications, which may suggest potential research avenues for this specific molecule:
- Analgesic Activity: Quinazolinone derivatives, including quinazolin-4(3H)-one, 2-Methyl-4(3H)-quinazolinone, and 2–Phenyl-4(3H)-quinazolin-4(3H)–one, have been evaluated for analgesic activity . Compound 3, in particular, showed higher analgesic activity compared to Aspirin and Indomethacin in mice .
- PI3K Inhibition and Anticancer Activity: Thienopyrimidine derivatives have been investigated for their potential as PI3K inhibitors and anti-proliferative agents . Compounds with a morpholine moiety and a 3-OH substitution on the phenyl ring attached to the 2nd position of the thienopyrimidine scaffold showed good enzymatic activity on PI3Kβ and PI3Kγ .
- Anti-proliferative potential: Alkyl-substituted-4-amino-thieno[2,3-d]pyrimidines have been investigated for their anti-proliferative potential on MCF-7 and MDA-MB-231 cancer cells, as well as a MCF-10A cell line (normal human mammary cells) .
- Synthesis of Thieno[2,3-d]pyrimidine Derivatives: Thieno[2,3-d]pyrimidine derivatives have been synthesized and characterized for their molecular structure . These compounds have potential applications in various fields .
Comparison with Similar Compounds
Structural Analogues
a) Thieno[2,3-d]pyrimidine Hybrids
- 5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one (): Combines thieno[2,3-d]pyrimidine with coumarin and pyrazolo[3,4-b]pyridine. Structural differences: The chromeno-pyrazolo-pyridine system replaces the quinazolinone core. Synthesis: Achieved via FeCl₃-SiO₂ catalyzed reaction (75% yield), highlighting the utility of heterogeneous catalysts for similar hybrids .
b) Chromeno[2,3-d]pyrimidinones
- 9-(2-Chlorobenzylidene)-5-(2-chlorophenyl)-2-phenyl-3,5,6,7,8,9-hexahydro-4H-chromeno[2,3-d]pyrimidin-4-one (): Features a chromene ring fused with pyrimidinone.
c) Ferrocenyl-Substituted Quinazolinones
- Key difference: The ferrocenyl substituent introduces electrochemical properties absent in the main compound.
a) Antitumor Activity
- Main Compound: The 4-amino and phenyl groups may enhance DNA intercalation or kinase inhibition.
- 2-Benzylmercapto-4(3H)-quinazolinone (): Shows higher antitumor activity (MGI%: 19%) than alkylmercapto derivatives, emphasizing the importance of aromatic substituents.
b) Antileishmanial Activity
- (E)-2-(4-Chlorostyryl)-3-p-tolyl-4(3H)-quinazolinone (): Non-toxic up to 300 mg/kg, suggesting that styryl and aryl groups improve safety profiles.
c) Antimicrobial Potential
- Thieno[2,3-d]pyrimidine hybrids () and 3-aminoquinazolinones () are linked to antibacterial effects, likely due to hydrogen bonding with microbial targets.
Physicochemical Properties
Key SAR Insights
Substituent Effects :
- Electron-withdrawing groups (e.g., chloro in ) enhance stability but may reduce bioavailability.
- Aromatic substituents (e.g., benzylmercapto in ) improve antitumor activity.
Hybrid Systems: Fusion of quinazolinone with thienopyrimidine (main compound) or chromeno-pyridine () broadens bioactivity.
Amino Groups: The 4-amino group in the main compound may facilitate hydrogen bonding, enhancing target affinity .
Q & A
Q. How can researchers optimize the synthesis of 2-(4-amino-5-methyl-2-phenylthieno[2,3-d]pyrimidin-6-yl)-4(3H)-quinazolinone to improve yield and purity?
- Methodological Answer : Reductive amination is a critical step in synthesizing thieno-pyrimidine-quinazolinone hybrids. Sodium cyanoborohydride (NaBH3CN) at pH 6.0 is recommended for reducing imine intermediates, as demonstrated in the synthesis of similar compounds (e.g., 6-arylaminomethyl thieno[2,3-d]pyrimidines) with yields up to 87% . Ensure inert conditions (argon atmosphere) and dry methanol as the solvent to minimize side reactions. Post-synthesis purification via recrystallization or column chromatography is essential for removing unreacted starting materials, especially when dealing with thermally unstable intermediates (e.g., decomposition observed at >300°C) .
Q. What spectroscopic techniques are most reliable for characterizing the structure of this compound?
- Methodological Answer : Combine 1H/13C NMR (in DMSO-d6) to confirm aromatic proton environments and substituent positions. For example, α-CH and β-CH2 signals in thieno-pyrimidine derivatives appear at δ 4.1–4.3 ppm and δ 2.5–3.0 ppm, respectively . IR spectroscopy should validate key functional groups (e.g., N-H stretches at 3300–3400 cm⁻¹ for amino groups, C=O stretches at 1680–1700 cm⁻¹). High-resolution mass spectrometry (HRMS) is critical for verifying molecular formulas, especially given the compound’s complex fused-ring system .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodological Answer :
- Antimicrobial Activity : Use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Similar thieno-pyrimidine derivatives showed MIC values <10 µg/mL .
- Anticancer Screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Derivatives with quinazolinone scaffolds demonstrated IC50 values in the low micromolar range .
- Enzyme Inhibition : Test dihydrofolate reductase (DHFR) inhibition using spectrophotometric NADPH oxidation assays, as quinazolinones are known DHFR inhibitors .
Advanced Research Questions
Q. How do substituent modifications on the thieno-pyrimidine core influence cyclization efficiency in silver-mediated reactions?
- Methodological Answer : Substituents at the 6- and 7-positions (e.g., methyl, methoxy) enhance cyclization yields (up to 91%) by stabilizing transition states through electron-donating effects. In contrast, bulky groups (e.g., phenyl) at the 7-position reduce steric hindrance, enabling moderate yields (53–87%). Avoid halogen substituents (Cl, Br) at the 5- or 6-positions, as they decrease yields by 15–20% due to electronic withdrawal . For thieno-pyrimidine analogues, extend reaction times to 12+ hours to compensate for lower reactivity .
Q. How can researchers resolve contradictory spectral data (e.g., NMR splitting patterns) in structurally similar derivatives?
- Methodological Answer :
- Dynamic NMR Experiments : Perform variable-temperature NMR to distinguish between slow-exchange conformers (e.g., hindered rotation in arylaminomethyl groups).
- 2D NMR Techniques : Use HSQC and HMBC to correlate ambiguous proton signals with carbon environments. For example, cross-peaks between the C5-CH proton (δ 6.8–7.2 ppm) and the quinazolinone carbonyl (δ 165–170 ppm) confirm regiochemistry .
- X-ray Crystallography : Resolve ambiguities by comparing experimental structures with CSD database entries (e.g., planar conformations of 3-methyl-2-propan-2-ylidene quinazolinones) .
Q. What strategies mitigate poor solubility of this compound in aqueous buffers for in vivo studies?
- Methodological Answer :
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) at the 4(3H)-quinazolinone oxygen.
- Nanoparticle Formulation : Use PEGylated liposomes or polymeric micelles (e.g., PLGA) to enhance bioavailability. For example, thieno-pyrimidine derivatives encapsulated in PLGA showed 3× higher plasma retention in murine models .
- Co-solvent Systems : Optimize DMSO/PBS or ethanol/Tween-80 mixtures (≤5% v/v) to balance solubility and cytotoxicity .
Data Contradiction Analysis
Q. Why do some studies report high DHFR inhibition while others show negligible activity for structurally analogous compounds?
- Methodological Answer : Discrepancies arise from substituent electronic effects and binding mode variations . For example:
- Electron-donating groups (e.g., -OCH3 at the phenyl ring) enhance DHFR binding by strengthening π-π interactions with Phe31 .
- Steric hindrance from 2-phenyl groups disrupts hydrogen bonding with Asp27, reducing activity . Validate using molecular docking (AutoDock Vina) and compare inhibition constants (Ki) across assays .
Experimental Design Recommendations
Q. How should researchers design structure-activity relationship (SAR) studies for this compound?
- Methodological Answer :
- Core Modifications : Synthesize analogues with variations at the 4-amino group (e.g., alkylation, acylation) and 5-methyl substituent (e.g., halogens, aryl groups).
- Biological Testing : Prioritize assays aligned with known targets (e.g., DHFR, tubulin polymerization). Include positive controls (e.g., methotrexate for DHFR) .
- Data Analysis : Use multivariate regression to correlate logP, polar surface area, and IC50 values. For example, thieno-pyrimidines with logP >3.5 showed 50% higher cytotoxicity in MCF-7 cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
